molecular formula C8H10ClF2N B2956276 2-Difluoromethyl-benzylamine hydrochloride CAS No. 1951439-00-1

2-Difluoromethyl-benzylamine hydrochloride

Cat. No.: B2956276
CAS No.: 1951439-00-1
M. Wt: 193.62
InChI Key: LAGFWDPCDMYYCJ-UHFFFAOYSA-N
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Description

2-Difluoromethyl-benzylamine hydrochloride is a fluorinated aromatic amine derivative characterized by a benzylamine backbone substituted with a difluoromethyl (-CF₂H) group at the ortho position of the benzene ring.

Properties

IUPAC Name

[2-(difluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGFWDPCDMYYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Difluoromethyl-benzylamine hydrochloride typically involves the difluoromethylation of benzylamine. One common method is the reaction of benzylamine with difluoromethylating agents under controlled conditions. Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzylamine .

Chemical Reactions Analysis

2-Difluoromethyl-benzylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding difluoromethylated benzaldehydes.

    Reduction: It can be reduced to form difluoromethylated benzyl alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

2-Difluoromethyl-benzylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-benzylamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-Difluoromethyl-benzylamine hydrochloride and structurally related benzylamine derivatives:

Compound Name CAS Number Molecular Weight Substituents Key Applications Notable Properties
2-Difluoromethyl-benzylamine HCl Not explicitly listed ~177.5 (estimated) -CF₂H at ortho position Pharmaceutical intermediates, agrochemicals (inferred) Enhanced lipophilicity and metabolic stability due to difluoromethyl group
2-Bromo-4-fluorobenzylamine HCl 289038-14-8 234.5 -Br at para, -F at meta Research chemicals, specialty synthesis Bromine enhances reactivity in cross-coupling reactions; fluorine improves selectivity
2-Fluoro-5-methylbenzylamine HCl 1214341-09-9 175.6 -F at ortho, -CH₃ at meta Pharmaceuticals, herbicides, dyes Methyl group increases steric bulk; fluorine directs electrophilic substitution
p-Fluorobenzylamine HCl 659-41-6 161.5 -F at para position Fine chemicals, analytical standards Para-fluorination optimizes electronic effects for nucleophilic reactions
Diphenhydramine HCl 147-24-0 291.82 Diphenylmethoxy-ethylamine Antihistamine, sedative Ethanolamine derivative with strong CNS activity

Structural and Electronic Properties

  • This could influence its reactivity in amidation or alkylation reactions.
  • Steric Considerations : The -CF₂H group is bulkier than a single fluorine atom (as in p-Fluorobenzylamine HCl ), which may reduce accessibility in sterically constrained enzymatic binding pockets.

Biological Activity

2-Difluoromethyl-benzylamine hydrochloride (DFMBA) is an organic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of DFMBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H10_{10}ClF2_2N
  • CAS Number : 1951439-00-1
  • Molecular Weight : 195.62 g/mol

The presence of difluoromethyl and benzyl groups in its structure contributes to its reactivity and biological profile. The difluoromethyl group is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.

DFMBA exhibits various biological activities through multiple mechanisms:

  • Histone Deacetylase Inhibition : DFMBA has been studied as a potential inhibitor of histone deacetylase (HDAC), particularly HDAC6. This inhibition can lead to increased acetylation of histones, resulting in altered gene expression associated with cancer progression and neurodegenerative diseases .
  • Anticancer Activity : Research indicates that DFMBA derivatives demonstrate selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism involves disrupting microtubule assembly, which is crucial for cell division .
  • Neuroprotective Effects : Similar compounds have shown promising neuroprotective properties by inhibiting inflammatory pathways such as NF-kB, which may be relevant for treating neurodegenerative conditions.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of DFMBA:

Study Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Induction of apoptosis
HDAC6 inhibition<1.0Selective binding and inhibition

Case Studies

  • Inhibition of HDAC6 : A study demonstrated that DFMBA acts as a selective HDAC6 inhibitor, showing significant potency in low nanomolar concentrations. This property makes it a candidate for developing therapies targeting various malignancies .
  • Cytotoxic Effects in Cancer Research : In vitro studies revealed that DFMBA derivatives could inhibit the growth of multiple cancer cell types, including aggressive breast cancer cells. The compounds induced apoptosis and affected cell cycle progression, indicating their potential as anticancer agents .
  • Neuroprotective Potential : Research has indicated that similar difluoromethyl compounds can inhibit pro-inflammatory cytokines in neuronal cells, suggesting a role in neuroprotection during inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Difluoromethyl-benzylamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Always wear PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .
  • Store the compound in a cool, dry, and ventilated area, away from incompatible substances like strong oxidizers. Label containers with hazard warnings (e.g., "Irritant") .
  • For waste disposal, segregate into halogenated organic waste containers and coordinate with certified chemical waste management services to comply with environmental regulations .

Q. What methods are commonly used to synthesize this compound, and what are their respective yields?

  • Methodological Answer :

  • Reductive Amination : React 2-difluoromethylbenzaldehyde with ammonium chloride in the presence of a reducing agent (e.g., NaBH4_4). Typical yields range from 60–75%, but optimization of solvent (e.g., methanol vs. THF) and temperature (0–25°C) is critical .
  • Direct Fluorination : Introduce fluorine groups to benzylamine derivatives using Selectfluor® or DAST (diethylaminosulfur trifluoride). Monitor reaction progress via 19F^{19}\text{F} NMR to avoid over-fluorination .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt. Confirm purity via HPLC (>95%) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/GC-MS : Use a C18 column with UV detection at 254 nm; compare retention times against a certified reference standard .
  • NMR Spectroscopy : 1H^1\text{H} and 19F^{19}\text{F} NMR should show characteristic peaks for the difluoromethyl group (δ ~5.8 ppm for 1H^1\text{H}; δ ~-120 ppm for 19F^{19}\text{F}) and benzylamine protons (δ ~3.5 ppm) .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 49.2%, H: 5.1%, N: 7.2%, Cl: 18.1%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer :

  • The electron-withdrawing nature of the difluoromethyl group reduces the nucleophilicity of the benzylamine nitrogen. To enhance reactivity:
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ coupling agents like EDC/HOBt for amide bond formation, monitoring reaction progress via TLC .
  • Comparative studies show a 20–30% decrease in reaction rates vs. non-fluorinated analogs due to reduced electron density .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts) during characterization?

  • Methodological Answer :

  • Hypothesis Testing :

Check for residual solvents (e.g., DMSO-d6_6) that may cause peak splitting.

Verify sample pH: Protonation states (free base vs. hydrochloride) alter chemical shifts. Adjust using D2_2O or NaOD .

Perform 2D NMR (e.g., HSQC) to assign ambiguous peaks and rule out impurities .

  • Cross-Validation : Compare data with computational predictions (DFT calculations for 19F^{19}\text{F} shifts) using software like Gaussian .

Q. What in silico methods predict the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model degradation pathways (e.g., hydrolysis of the C-F bond at acidic pH).
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict thermal stability. BDEs >100 kcal/mol indicate robustness up to 100°C .
  • Experimental Correlation : Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

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